1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

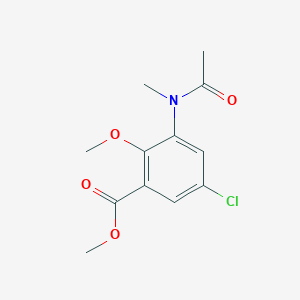

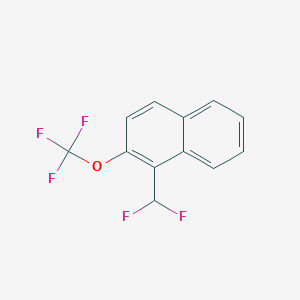

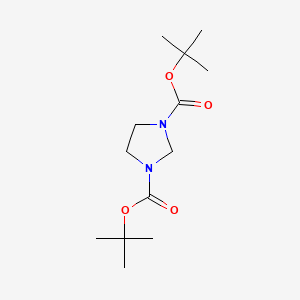

1-(Benzènesulfonyl)-2-(3-méthylphényl)aziridine est un composé organique qui appartient à la classe des aziridines, qui sont des hétérocycles à trois chaînons contenant de l'azote. Ce composé est caractérisé par la présence d'un groupe benzènesulfonyle et d'un groupe 3-méthylphényle liés au cycle aziridine. Les aziridines sont connues pour leur structure cyclique tendue, qui confère une réactivité unique et en fait des intermédiaires précieux en synthèse organique.

Méthodes De Préparation

La synthèse du 1-(Benzènesulfonyl)-2-(3-méthylphényl)aziridine implique généralement la réaction du chlorure de benzènesulfonyle avec la 3-méthylphénylamine pour former le sulfonamide correspondant. Cet intermédiaire est ensuite traité avec une base appropriée, telle que l'hydrure de sodium ou le tert-butylate de potassium, pour induire la cyclisation et former le cycle aziridine. Les conditions réactionnelles nécessitent souvent des solvants anhydres et des basses températures pour éviter les réactions secondaires et garantir des rendements élevés.

Les méthodes de production industrielle des aziridines impliquent généralement des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de techniques de purification avancées pour atteindre une pureté et une efficacité élevées.

Analyse Des Réactions Chimiques

1-(Benzènesulfonyl)-2-(3-méthylphényl)aziridine subit diverses réactions chimiques en raison de la nature tendue du cycle aziridine. Certaines réactions courantes incluent:

Ouverture nucléophile du cycle : Le cycle aziridine peut être ouvert par des nucléophiles tels que les amines, les alcools et les thiols, conduisant à la formation d'amines β-substituées.

Oxydation : Le composé peut être oxydé en utilisant des réactifs comme l'acide m-chloroperbenzoïque pour former le N-oxyde d'aziridine correspondant.

Réduction : La réduction du groupe sulfonyle peut être réalisée en utilisant des réactifs comme l'hydrure de lithium et d'aluminium, conduisant à la formation de l'amine correspondante.

Substitution : Le groupe benzènesulfonyle peut être substitué par d'autres groupes fonctionnels par réaction avec des réactifs appropriés.

Applications de la recherche scientifique

1-(Benzènesulfonyl)-2-(3-méthylphényl)aziridine a plusieurs applications dans la recherche scientifique, notamment:

Synthèse organique : Il sert d'intermédiaire précieux dans la synthèse de molécules organiques complexes, y compris des produits pharmaceutiques et des produits agrochimiques.

Chimie médicinale : Le composé est utilisé dans le développement d'agents thérapeutiques potentiels en raison de sa capacité à interagir avec des cibles biologiques.

Science des matériaux : Les aziridines sont utilisées dans la préparation de polymères et de matériaux avancés aux propriétés uniques.

Études biologiques : Le composé est utilisé dans des études liées à l'inhibition enzymatique, la modification des protéines et d'autres processus biochimiques.

Mécanisme d'action

Le mécanisme d'action du 1-(Benzènesulfonyl)-2-(3-méthylphényl)aziridine implique son interaction avec des nucléophiles, conduisant à l'ouverture du cycle aziridine. Cette réactivité est due à la tension du cycle et à la nature électro-attractor du groupe benzènesulfonyle, ce qui rend l'azote plus électrophile. Le composé peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant potentiellement à l'inhibition enzymatique ou à la modification des protéines.

Applications De Recherche Scientifique

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine has several applications in scientific research, including:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

Material Science: Aziridines are used in the preparation of polymers and advanced materials with unique properties.

Biological Studies: The compound is employed in studies related to enzyme inhibition, protein modification, and other biochemical processes.

Mécanisme D'action

The mechanism of action of 1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine involves its interaction with nucleophiles, leading to the opening of the aziridine ring. This reactivity is driven by the ring strain and the electron-withdrawing nature of the benzenesulfonyl group, which makes the nitrogen more electrophilic. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or protein modification.

Comparaison Avec Des Composés Similaires

1-(Benzènesulfonyl)-2-(3-méthylphényl)aziridine peut être comparé à d'autres aziridines et sulfonamides. Des composés similaires comprennent:

1-(Benzènesulfonyl)aziridine : Manque le groupe 3-méthylphényle, ce qui entraîne une réactivité et des applications différentes.

2-(3-Méthylphényl)aziridine : Manque le groupe benzènesulfonyle, ce qui conduit à une électrophilie réduite et un comportement chimique différent.

N-(3-Méthylphényl)benzènesulfonamide : Ne contient pas le cycle aziridine, ce qui le rend moins réactif dans les réactions d'ouverture nucléophile du cycle.

La particularité du 1-(Benzènesulfonyl)-2-(3-méthylphényl)aziridine réside dans la combinaison du cycle aziridine tendu et du groupe benzènesulfonyle électro-attracteur, qui confère une réactivité et une polyvalence distinctes dans diverses transformations chimiques.

Propriétés

Numéro CAS |

137152-07-9 |

|---|---|

Formule moléculaire |

C15H15NO2S |

Poids moléculaire |

273.4 g/mol |

Nom IUPAC |

1-(benzenesulfonyl)-2-(3-methylphenyl)aziridine |

InChI |

InChI=1S/C15H15NO2S/c1-12-6-5-7-13(10-12)15-11-16(15)19(17,18)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |

Clé InChI |

JMHHKKDACFDERW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C2CN2S(=O)(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)

![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)

![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)